Perforatumon

Übersicht

Beschreibung

Perforatumone is a naturally occurring compound isolated from the plant Hypericum perforatum, commonly known as St. John’s wort. This compound belongs to a class of polycyclic polyprenylated acylphloroglucinols, which are known for their unique structures and diverse biological activities. Perforatumone has garnered significant attention due to its potential therapeutic properties, particularly in the field of neuroprotection and antidepressant activity .

Wissenschaftliche Forschungsanwendungen

Perforatumone has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying complex organic synthesis and stereoselective reactions.

Industry: While its industrial applications are limited, perforatumone’s unique structure makes it a valuable compound for research in natural product chemistry and drug discovery.

Wirkmechanismus

Target of Action

Perforatumone, a compound derived from the Hypericum genus, has been found to exhibit inhibitory activities against acetylcholinesterase . Acetylcholinesterase is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, Perforatumone may potentially affect nerve signal transmission.

Mode of Action

Its inhibitory effect on acetylcholinesterase suggests that it may prevent the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . This could result in various physiological changes, depending on the specific neural pathways involved.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like Perforatumone. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interaction with its target. Additionally, the biological environment within the body, including factors like enzyme levels, pH, and the presence of other molecules, can also impact the compound’s action and efficacy .

Biochemische Analyse

Biochemical Properties

Perforatumone plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Perforatumone has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . This interaction can lead to the modulation of enzyme activity, affecting the metabolic pathways in which these enzymes are involved. Additionally, Perforatumone can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes.

Cellular Effects

Perforatumone exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, Perforatumone can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which plays a critical role in cell proliferation, differentiation, and survival . Furthermore, Perforatumone can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes. These changes can impact cellular metabolism, including the production and utilization of energy, as well as the synthesis of essential biomolecules.

Molecular Mechanism

The molecular mechanism of action of Perforatumone involves several key interactions at the molecular level. Perforatumone can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, Perforatumone has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in signal transduction pathways . This inhibition can result in the modulation of downstream signaling events, ultimately affecting cellular function. Additionally, Perforatumone can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Perforatumone can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that Perforatumone is relatively stable under controlled conditions, but it can degrade over time when exposed to light, heat, or other environmental factors . The long-term effects of Perforatumone on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to Perforatumone can lead to sustained changes in gene expression and cellular metabolism, which can have lasting effects on cell function and viability.

Dosage Effects in Animal Models

The effects of Perforatumone can vary with different dosages in animal models. At low doses, Perforatumone may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, Perforatumone can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

Perforatumone is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . For example, Perforatumone can affect the activity of enzymes involved in the biosynthesis of secondary metabolites, leading to changes in the levels of these compounds. Additionally, Perforatumone can interact with cofactors such as NADH and FADH2, which play essential roles in cellular respiration and energy production.

Transport and Distribution

Perforatumone is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions can affect the localization and accumulation of Perforatumone within different cellular compartments . For instance, Perforatumone can be transported across cell membranes by ABC transporters, which are involved in the efflux of various compounds. Additionally, Perforatumone can bind to intracellular proteins, influencing its distribution and activity within the cell.

Subcellular Localization

The subcellular localization of Perforatumone is critical for its activity and function. Perforatumone can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, Perforatumone may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, Perforatumone can be targeted to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Perforatumone can be synthesized through a series of stereoselective reactions. One approach involves the allylation of glycidaldehyde derivatives with geranyl derivatives. The Barbier reaction of geranyl chloride with aldehyde using zinc dust is a key step in constructing the asymmetric quaternary carbon center . Another method involves the asymmetric Claisen rearrangement using Oppolzer’s camphorsultam, where the geraniol-derived substrate is heated in toluene to provide the rearranged product .

Industrial Production Methods: Industrial production of perforatumone is not well-documented, likely due to its complex structure and the challenges associated with its synthesis. advancements in synthetic organic chemistry may pave the way for scalable production methods in the future.

Analyse Chemischer Reaktionen

Types of Reactions: Perforatumone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Perforatumone can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Vergleich Mit ähnlichen Verbindungen

- Hyperforin

- Hypericin

- Adhyperforin

Biologische Aktivität

Perforatumone is a polycyclic polyprenylated acylphloroglucinol (PPAP) derived from Hypericum perforatum (commonly known as Saint John's Wort). This compound has garnered attention due to its unique chemical structure and potential biological activities, particularly in the fields of pharmacology and natural product chemistry. This article delves into the biological activity of perforatumone, synthesizing findings from various studies and reviews.

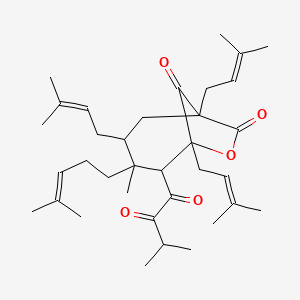

Chemical Structure

Perforatumone is characterized by a 7-oxabicyclo[4.2.1]nonane-8,9-dione core structure, which is notable for its complexity and novelty in nature. The compound's intricate architecture contributes to its biological properties, making it a subject of interest for medicinal chemistry. The structure was first isolated in 2004 and has since been the focus of several synthetic studies aiming to elucidate its properties and potential applications .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of H. perforatum extracts and their constituents, including perforatumone. In vitro studies have demonstrated that extracts from this plant can induce apoptosis and exhibit antiproliferative effects against various cancer cell lines . The anticancer mechanisms are thought to involve multiple pathways, including the modulation of cell cycle progression and induction of oxidative stress in cancer cells .

Antioxidant Activity

Perforatumone, like other PPAPs, may possess significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thus protecting cells from oxidative damage. Studies have shown that extracts from H. perforatum exhibit high total phenolic content, which correlates with enhanced antioxidant capacity . This property not only supports general health but also may contribute to the anticancer effects observed.

Case Studies

- Study on Antiproliferative Activity : A study conducted on the effects of H. perforatum extracts revealed significant antiproliferative activity against human cancer cell lines, suggesting that components like perforatumone could be responsible for these effects .

- Biosynthesis Research : Investigations into the biosynthetic pathways of H. perforatum have provided insights into how compounds like perforatumone are produced within the plant. Understanding these pathways can facilitate synthetic efforts aimed at producing these compounds for therapeutic use .

Data Summary

Eigenschaften

IUPAC Name |

4-methyl-1,3,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-4-(4-methylpent-3-enyl)-7-oxabicyclo[4.2.1]nonane-8,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52O5/c1-22(2)13-12-18-33(11)27(15-14-23(3)4)21-34(19-16-24(5)6)31(38)35(40-32(34)39,20-17-25(7)8)30(33)29(37)28(36)26(9)10/h13-14,16-17,26-27,30H,12,15,18-21H2,1-11H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEFUUIAPRQDDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(=O)C1C(C(CC2(C(=O)C1(OC2=O)CC=C(C)C)CC=C(C)C)CC=C(C)C)(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Perforatumone and what makes its structure unique?

A1: Perforatumone is a novel polycyclic polyprenylated acylphloroglucinol (PPAP) isolated from the aerial parts of Hypericum perforatum, a Chinese herbal medicine. [] PPAPs are a class of natural products characterized by their complex structures arising from the mevalonate/methylerythritol phosphate and polyketide biosynthetic pathways. [] Perforatumone stands out due to its unique carbon skeleton, distinguishing it from other known PPAPs. []

Q2: How does the structural diversity of Perforatumone and its related compounds affect their bioactivity?

A2: Research on Hypericum henryi, a related species, led to the isolation of 40 PPAP derivatives, including several with new and unusual skeletons. [] These compounds, classified into 12 distinct structural types, displayed varying degrees of inhibitory activity against acetylcholinesterase and human tumor cell lines. [] This suggests that even subtle modifications within the core structure of PPAPs like Perforatumone can significantly influence their biological activity and potential therapeutic applications.

Q3: What are the main challenges in synthesizing Perforatumone in the laboratory?

A3: The complex polycyclic structure of Perforatumone, particularly its 7-Oxabicyclo[4.2.1]nonane-8,9-dione core, presents a significant synthetic challenge. [] Developing efficient and enantioselective synthetic routes to access this core structure, and subsequently the complete Perforatumone molecule, remains an active area of research. [, ]

Q4: Have any synthetic approaches towards Perforatumone shown promise?

A4: Researchers have made progress in developing synthetic strategies towards structurally similar molecules. One study outlines a method for the enantioselective synthesis of a 3,5,5-trialkylated tetronic acid derivative, a key substructure found in Perforatumone. [] This approach, involving a Dieckmann-type condensation, provides a foundation for further synthetic efforts targeting the complete natural product.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.